An In-depth Technical Guide to the Core Basic Properties of 4-Chloro-6-piperidin-1-ylpyrimidine
An In-depth Technical Guide to the Core Basic Properties of 4-Chloro-6-piperidin-1-ylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 4-chloro-6-piperidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis based on established methodologies, and discusses its potential biological significance within the broader context of substituted pyrimidines.
Core Properties and Data
4-Chloro-6-piperidin-1-ylpyrimidine is a substituted pyrimidine with the chemical formula C₉H₁₂ClN₃. The presence of the reactive chloro group and the piperidine moiety makes it a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activities.
Table 1: Physicochemical Properties of 4-Chloro-6-piperidin-1-ylpyrimidine
| Property | Value | Source |
| CAS Number | 1722-14-1 | [1] |
| Molecular Formula | C₉H₁₂ClN₃ | [1][2] |
| Molecular Weight | 197.67 g/mol | [2] |
| Melting Point | 78-79 °C | [3] |
| Boiling Point (Predicted) | 341.4 ± 27.0 °C | [3] |
| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [3] |
| Physical Form | Solid | [4] |
Synthesis and Characterization
The synthesis of 4-chloro-6-piperidin-1-ylpyrimidine can be achieved through the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with piperidine. Below is a detailed experimental protocol adapted from established procedures for similar compounds.
Experimental Protocol: Synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine
Objective: To synthesize 4-chloro-6-piperidin-1-ylpyrimidine via nucleophilic aromatic substitution.
Materials:
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4,6-Dichloropyrimidine
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Piperidine
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
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Thin-layer chromatography (TLC) plates (silica gel)
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Column chromatography setup (silica gel)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF.
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Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of piperidine (1.05 eq).
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Reaction Conditions: Heat the reaction mixture to 140 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).
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Work-up: Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 4-chloro-6-piperidin-1-ylpyrimidine.
Diagram 1: Synthetic Pathway for 4-Chloro-6-piperidin-1-ylpyrimidine
Caption: Synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine.
Characterization
The structure and purity of the synthesized 4-chloro-6-piperidin-1-ylpyrimidine should be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the piperidine ring protons. The chemical shifts and coupling constants would be characteristic of the structure. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and piperidine rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 197.08 for [M]⁺ and 198.08 for [M+H]⁺). The isotopic pattern for one chlorine atom should be observable. |
| FTIR | Characteristic absorption bands for C-Cl, C-N, and aromatic C-H stretching vibrations. |
Biological Activity and Potential Applications
While specific biological data for 4-chloro-6-piperidin-1-ylpyrimidine is not extensively available in the public domain, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.
The structural features of 4-chloro-6-piperidin-1-ylpyrimidine suggest its potential as a kinase inhibitor. The pyrimidine core can mimic the adenine of ATP, and the substituents at the 4- and 6-positions can be tailored to achieve specific interactions within the ATP-binding pocket of various kinases.
Diagram 2: General Kinase Inhibition Workflow
Caption: Workflow for Kinase Inhibitor Discovery.
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine-based kinase inhibitors, 4-chloro-6-piperidin-1-ylpyrimidine could potentially modulate signaling pathways implicated in cell proliferation, survival, and angiogenesis. Further experimental validation is required to identify specific kinase targets and elucidate the mechanism of action.
Diagram 3: Hypothetical Kinase Signaling Pathway
Caption: Potential Inhibition of a Kinase Pathway.
Conclusion
4-Chloro-6-piperidin-1-ylpyrimidine is a readily accessible synthetic intermediate with physicochemical properties that make it an attractive starting point for the development of novel bioactive molecules. While specific biological data is limited, its structural similarity to known kinase inhibitors suggests that it and its derivatives warrant further investigation as potential therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research and development efforts in this area.
References
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
